molecular formula C9H12O4 B8458945 2-(Acryloyloxy)ethyl methacrylate CAS No. 69040-48-8

2-(Acryloyloxy)ethyl methacrylate

Cat. No. B8458945
Key on ui cas rn: 69040-48-8
M. Wt: 184.19 g/mol
InChI Key: IGAWKPMXUGZZIH-UHFFFAOYSA-N
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Patent
US07064174B2

Procedure details

5.0 g of hydroxyethyl methacrylate was weighed into a 250 ml r.b. flask fitted with stirrer, thermometer and nitrogen blanket. 3.88 g of triethylamine was then added followed by 80 ml of dichloromethane. The mixture was cooled and 4.15 g of acryloylchloride was added dropwise. The reaction mixture turned yellow and after 10 min a precipitate formed. Stirring was continued for 90 minutes. The precipitated material (TMEDA.HCl) was then filtered off and the organic solution extracted with sodium bicarbonate solution. The solution was then dried over anhydrous magnesium sulphate and after filtration the solvent evaporated to give a pale yellow oil (yield˜90%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][OH:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(N(CC)CC)C.[C:17](Cl)(=[O:20])[CH:18]=[CH2:19]>ClCCl>[C:1]([O:6][CH2:7][CH2:8][O:9][C:17](=[O:20])[CH:18]=[CH2:19])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Step Two
Name
Quantity
3.88 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.15 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask fitted with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
a precipitate formed
WAIT
Type
WAIT
Details
was continued for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The precipitated material (TMEDA.HCl) was then filtered off
EXTRACTION
Type
EXTRACTION
Details
the organic solution extracted with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
after filtration the solvent
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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